molecular formula C7H7ClN2O2 B3261558 6-Chloro-3-methyl-2-nitroaniline CAS No. 344749-24-2

6-Chloro-3-methyl-2-nitroaniline

Cat. No.: B3261558
CAS No.: 344749-24-2
M. Wt: 186.59 g/mol
InChI Key: LDVJFOGPVXUAGY-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2-nitroaniline (CAS 344749-24-2) is a high-purity, halogenated nitroaniline derivative of significant interest in chemical research and development. Its molecular formula is C 7 H 7 ClN 2 O 2 , with a molecular weight of 186.60 g/mol . The compound serves as a versatile and valuable synthetic intermediate, particularly in the preparation of more complex molecules for various specialized fields. Its structure, featuring reactive amine and nitro functional groups alongside a chloro substituent, makes it a key building block in organic synthesis. Researchers utilize this compound primarily as a precursor in the synthesis of agrochemicals and dyes . The compound's molecular framework is a crucial scaffold for developing target molecules with specific biological or chemical properties. As a standard in method development, it aids in analytical chemistry research, including chromatography and spectroscopy. All our products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or personal use. Please consult the material safety data sheet (MSDS) prior to handling. This compound requires careful handling and should be stored in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVJFOGPVXUAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291541
Record name 6-Chloro-3-methyl-2-nitrobenzenamine
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Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344749-24-2
Record name 6-Chloro-3-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344749-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-2-nitrobenzenamine
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Advanced Synthetic Methodologies and Chemical Process Development

Established Synthetic Pathways to 6-Chloro-3-methyl-2-nitroaniline

Traditional synthetic routes to this compound often rely on classical aromatic substitution reactions, including nitration and chlorination, as well as multi-step sequences starting from readily available precursors.

Regioselective Nitration of Substituted Anilines and Toluylamines

One of the most direct methods for the synthesis of this compound involves the regioselective nitration of 4-chloro-3-methylaniline (B14550). In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The amino group (-NH2) is a strongly activating and ortho-, para-directing group, while the chloro (-Cl) and methyl (-CH3) groups are also ortho-, para-directing, though the activating effect of the methyl group is weaker than that of the amino group, and the chloro group is deactivating.

The powerful directing influence of the amino group typically dictates the position of nitration. Therefore, the nitration of 4-chloro-3-methylaniline is expected to yield the nitro group at the position ortho to the amino group, which is the C2 position, resulting in the formation of this compound. The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The conditions, including temperature and concentration of the acids, must be carefully controlled to achieve selective mono-nitration and avoid the formation of di-nitro byproducts. youtube.com

Table 1: Starting Materials and Products in the Nitration of 4-chloro-3-methylaniline

Compound Name CAS Number Molecular Formula Role in Reaction
4-Chloro-3-methylaniline 7149-75-9 C7H8ClN Starting Material

Chlorination Approaches to Nitroaniline Scaffolds

An alternative established pathway is the chlorination of a nitroaniline scaffold, specifically 3-methyl-2-nitroaniline (B108021). In this approach, the directing effects of the amino, methyl, and nitro groups on the aromatic ring guide the incoming chlorine atom. The amino group is ortho-, para-directing, the methyl group is ortho-, para-directing, and the nitro group is a meta-directing group.

The position C6 is ortho to the activating amino group and meta to the deactivating nitro group, making it a favorable site for electrophilic chlorination. Common chlorinating agents for this type of reaction include chlorine gas or sulfuryl chloride, often in the presence of a suitable solvent. A patent for the clean production of 6-chloro-2,4-dinitroaniline describes a process where 2,4-dinitroaniline (B165453) is chlorinated using chlorine gas followed by sodium chlorate (B79027) in hydrochloric acid solution, indicating that chlorination of nitroanilines is a viable synthetic strategy. google.com This methodology can be adapted for the chlorination of 3-methyl-2-nitroaniline to produce the desired this compound.

Table 2: Starting Materials and Products in the Chlorination of 3-methyl-2-nitroaniline

Compound Name CAS Number Molecular Formula Role in Reaction
3-Methyl-2-nitroaniline 603-83-8 C7H8N2O2 Starting Material

Multi-Step Approaches from Related Aromatic Precursors

Multi-step synthetic sequences offer a versatile approach to constructing complex aromatic molecules like this compound from various precursors. libretexts.org These pathways often involve a series of reactions to introduce and manipulate functional groups on the aromatic ring. For instance, a multi-step synthesis could start from a different substituted aniline (B41778) or toluene (B28343) derivative, followed by a sequence of reactions such as nitration, chlorination, reduction of a nitro group, or diazotization followed by substitution.

An example of a multi-step synthesis in a related system is the preparation of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, which involves cyclization, nitration, and chlorination steps. atlantis-press.comatlantis-press.comresearchgate.net Similarly, a patent describes the synthesis of 2-chloro-6-methylaniline (B140736) from 3-chloro-5-methyl-4-nitroaniline through a one-pot method involving diazotization-hypophosphorous acid reduction and iron powder reduction. google.com These examples highlight the utility of multi-step strategies in synthesizing specifically substituted aromatic compounds.

Novel and Optimized Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. These include the use of catalytic systems and the application of green chemistry principles.

Catalytic Synthesis Methodologies (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed nitration is less common, these catalytic systems can be employed in the synthesis of precursors or in the final steps of the synthetic route to this compound. For example, palladium catalysts can be used for the amination of aryl halides, which could be a key step in constructing the aniline core. youtube.com

Research has also explored the differences in reactivity and selectivity between palladium and nickel catalysts in cross-coupling reactions, which can inform the choice of catalyst for a specific transformation. youtube.com Furthermore, a palladium-catalyzed denitrative cyanation of nitroarenes has been developed, showcasing the potential of palladium catalysis to modify nitroaromatic compounds. nih.gov A photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation has been reported for the synthesis of C-N atropoisomers, which included substrates with 2-chloro-6-methyl substitutions, indicating the potential of modern catalytic methods for creating complex anilide structures. acs.org

Green Chemistry Principles in Synthesis (e.g., Aqueous media, waste reduction)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the context of synthesizing this compound, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent is a key aspect of green chemistry. A patented method for the preparation of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline utilizes water as the reaction solvent, demonstrating the feasibility of aqueous synthesis for related compounds. google.com Additionally, a clean production process for 6-chloro-2,4-dinitroaniline focuses on recycling the mother liquor to reduce environmental pollution, a principle that can be applied to the synthesis of other chlorinated nitroanilines. google.com Other green chemistry approaches include the use of microwave-assisted synthesis, ultrasonication, and multicomponent reactions to improve reaction efficiency and reduce waste. rasayanjournal.co.in The use of supported palladium complexes on amphiphilic resins has also been explored for catalytic reactions in water, which can simplify catalyst recovery and reuse. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Chloro-3-methylaniline
3-Methyl-2-nitroaniline
2,4-Dinitroaniline
6-Chloro-2,4-dinitroaniline
4-Methoxyaniline
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
2-Chloro-6-methylaniline

Flow Chemistry Applications for Continuous Synthesis

The synthesis of nitroaromatic compounds, such as this compound, often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.com Traditional batch processing of these reactions presents challenges in heat management and safety, particularly on a larger scale. acs.orgresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a safer and more efficient alternative. ewadirect.combeilstein-journals.org

The key advantages of flow chemistry for nitration include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents in smaller, contained volumes, thereby minimizing risk. ewadirect.combeilstein-journals.orgyoutube.com For the synthesis of a compound like this compound, a continuous flow process would typically involve the controlled mixing of a stream of the aniline precursor with a nitrating agent, such as a mixture of nitric and sulfuric acids, within a microreactor or a tubular reactor. researchgate.netbeilstein-journals.org The reaction mixture would then flow through a heated or cooled zone for a specific residence time to ensure complete conversion before being collected. beilstein-journals.org

Research on the continuous flow nitration of similar aromatic compounds, like o-xylene (B151617), has demonstrated significant improvements in yield and safety compared to batch processes. nih.gov For instance, a study on the pilot-scale continuous-flow nitration of o-xylene achieved a high throughput with a notable reduction in hazardous byproducts. nih.gov These findings suggest that a similar approach could be successfully applied to the synthesis of this compound, leading to a more sustainable and economically viable manufacturing process.

A general procedure for a continuous-flow reaction could involve dissolving the starting aniline in a suitable solvent and feeding it into a microreactor using a syringe pump. beilstein-journals.org A second syringe pump would introduce the nitrating agent. The reaction stream would then be passed through the reactor at a controlled temperature and flow rate to achieve the desired product. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway. acs.orgEnhanced safety due to small reaction volumes and superior heat control. ewadirect.com
Heat Transfer Limited by the surface area-to-volume ratio of the reactor. acs.orgExcellent heat transfer due to high surface area-to-volume ratio in microreactors. ewadirect.comyoutube.com
Process Control More challenging to maintain uniform temperature and mixing.Precise control over temperature, residence time, and stoichiometry. beilstein-journals.org
Scalability Scale-up can be complex and introduce new hazards. acs.orgillinois.eduMore straightforward scale-up by running multiple reactors in parallel ("numbering-up").
Yield & Purity May be lower due to side reactions and decomposition at elevated temperatures.Often higher yields and purity due to precise control and rapid quenching. ewadirect.com

Asymmetric Synthesis and Chiral Resolution (if applicable for derivatives)

While this compound itself is not chiral, its derivatives can possess axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond, often a C-N bond in substituted anilides. nih.govacs.org The synthesis of such atropisomeric anilides is of growing interest in medicinal chemistry and materials science. nih.govacs.org

Modern asymmetric synthesis offers several strategies to obtain enantiomerically enriched C-N atropisomers. These include:

Catalytic Asymmetric N-Arylation: This approach involves the use of chiral ligands, often in combination with transition metals like palladium or copper, to catalyze the formation of the C-N bond with high enantioselectivity. nih.govsnnu.edu.cn

Dynamic Kinetic Asymmetric Transformation (DYKAT): This powerful technique can convert a racemic mixture into a single enantiomer. acs.orgacs.org A recent study demonstrated a photoredox-catalyzed aerobic oxidative DYKAT for the synthesis of atroposelective anilides. acs.orgacs.org

Central-to-Axial Chirality Transfer: This method utilizes a chiral center within the molecule to direct the formation of the chiral axis. rsc.org

For derivatives of this compound that could form atropisomers, these asymmetric methods would be highly relevant.

In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org The most common method involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Table 2: Methods for Obtaining Enantiomerically Pure Chiral Aniline Derivatives

MethodDescriptionKey Features
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. acs.orgtcichemicals.comAvoids the loss of 50% of the material inherent in resolution. Can be highly efficient and atom-economical. wikipedia.org
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. wikipedia.orgA well-established technique. The choice of resolving agent is crucial for successful separation. wikipedia.orgtcichemicals.com

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Scaling up the synthesis of this compound from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. illinois.eduresearchgate.net The nitration step, in particular, is highly exothermic and presents a significant risk of thermal runaway if not properly controlled. acs.orgacs.org

Key considerations for scale-up include:

Heat Management: The decreasing surface area-to-volume ratio upon scale-up makes heat dissipation more challenging. acs.org This necessitates the use of efficient cooling systems and careful control over the rate of addition of reagents. illinois.edu

Mixing: Ensuring efficient mixing is crucial to maintain a uniform temperature and concentration throughout the reaction vessel, preventing the formation of localized "hot spots" that could trigger a runaway reaction.

Process Safety Analysis: A thorough hazard evaluation, including techniques like reaction calorimetry and differential scanning calorimetry (DSC), should be performed to understand the thermal profile of the reaction and identify potential decomposition hazards. acs.orgresearchgate.net

Reagent Purity and Stoichiometry: Variations in the quality of starting materials and precise control over the stoichiometry become even more critical at a larger scale.

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.commdpi.comacs.org For the synthesis of this compound, process intensification can be achieved through:

Adoption of Flow Chemistry: As discussed previously, moving from batch to continuous manufacturing is a prime example of process intensification, offering significant safety and efficiency benefits. ewadirect.comyoutube.com

Miniaturization: The use of microreactors not only improves safety but can also lead to higher yields and selectivities due to enhanced process control. youtube.com

Integration of Unit Operations: Combining reaction and separation steps into a single piece of equipment, such as in reactive distillation, can also intensify a process, although its applicability would depend on the specific reaction and purification scheme. mdpi.com

By carefully considering these scale-up factors and embracing process intensification strategies, the laboratory synthesis of this compound can be translated into a robust and safe industrial process.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Transformations of the Nitro Group

The nitro group is a key functional moiety in 6-Chloro-3-methyl-2-nitroaniline, and its transformation provides pathways to a variety of derivatives.

The reduction of the nitro group in aromatic compounds to form an amino group is a fundamental transformation in organic synthesis. wikipedia.org In the case of this compound, this reduction leads to the formation of 6-Chloro-3-methyl-1,2-phenylenediamine. This diamine derivative is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. mdpi.comsigmaaldrich.com

The process of converting a nitro group to an amine is a type of reductive amination. mdpi.com This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of method often depends on the presence of other functional groups in the molecule to ensure selectivity.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Conditions Selectivity
H₂/Pd/C Catalytic hydrogenation Highly effective but can also reduce other functional groups. commonorganicchemistry.comorganic-chemistry.org
Fe/HCl Acidic conditions Mild and often selective for the nitro group. researchgate.netmasterorganicchemistry.com
SnCl₂ Acidic conditions A mild method for reducing nitro groups to amines. commonorganicchemistry.com
Na₂S - Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Zinc/Hydrazine (B178648) Glyoxylate (B1226380) Room temperature Selective reduction of the nitro group without affecting other reducible groups. niscpr.res.inresearchgate.net

Achieving selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro group in this compound, is a significant challenge in synthetic chemistry. organic-chemistry.org Various reagents and strategies have been developed to address this. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) in the presence of a catalyst like palladium on carbon has been shown to be effective for the selective reduction of nitro groups without dehalogenation. researchgate.net

Another approach involves the use of specific reducing agents that exhibit chemoselectivity. For example, zinc powder with hydrazine glyoxylate has been reported to selectively and rapidly reduce aromatic nitro groups at room temperature, leaving other reducible substituents like halogens unaffected. niscpr.res.inresearchgate.net Similarly, tin(II) chloride is a mild reagent that can selectively reduce nitro groups in the presence of other functionalities. commonorganicchemistry.com The choice of reagent is crucial for the successful synthesis of the desired diamine derivative without unwanted side reactions.

While the reduction of the nitro group is a common transformation, its oxidation is less typical but can occur under specific conditions. The oxidation of anilines to nitro compounds is a known process, and various methods have been developed for this transformation. mdpi.comorganic-chemistry.org For instance, sodium perborate (B1237305) in acetic acid can oxidize anilines bearing electron-withdrawing groups to the corresponding nitro derivatives. mdpi.com

In the context of this compound, studies on the supercritical water oxidation (SCWO) of nitroanilines have shown that the amino group is more susceptible to attack than the nitro group. nih.gov This suggests that under certain oxidative conditions, transformations involving the amino group might be more prevalent than those involving the nitro group. However, the specific oxidative transformations of the nitro group in this compound are not extensively documented and would depend heavily on the reaction conditions and the oxidizing agent employed.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a chloro substituent and an electron-withdrawing nitro group on the aromatic ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism typically involves a two-step addition-elimination process. wikipedia.orgyoutube.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of the electron-withdrawing nitro group in the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.gov The chloro group is a good leaving group for SNAr reactions. The reaction is activated by the presence of electron-withdrawing groups ortho and para to the leaving group. byjus.com

Table 2: Key Factors Influencing SNAr Reactions

Factor Influence on Reaction Rate
Leaving Group A more electronegative halogen can increase the rate of nucleophilic attack. youtube.com
Nucleophile Stronger nucleophiles generally lead to faster reaction rates. nih.gov
Electron-Withdrawing Groups Groups like -NO₂ at ortho/para positions stabilize the intermediate and increase the reaction rate. wikipedia.orgbyjus.com
Solvent The solvent can affect the solvation of the reactants and intermediates, thereby influencing the reaction rate. nih.gov

The substituents on the aromatic ring of this compound play a significant role in directing the course of SNAr reactions.

Nitro Group: The ortho-nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.compressbooks.pub This is a primary factor enabling the displacement of the chloro group.

Methyl Group: The methyl group at the meta position to the chloro group has a weaker electronic effect. It is an electron-donating group, which might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted ring. However, its steric hindrance is generally minimal in this position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of the existing substituents and steric hindrance. rsc.orgstudysmarter.co.uk The potential sites for electrophilic attack are the C4 and C5 positions.

The regioselectivity of EAS reactions is significantly influenced by the electronic properties of the substituents already present on the aromatic ring. studysmarter.co.uk In this compound, we have an amino group (-NH2), a methyl group (-CH3), a chloro group (-Cl), and a nitro group (-NO2). The directing effects of these groups will determine the position of the incoming electrophile.

Steric hindrance also plays a critical role. The positions ortho to the existing substituents, particularly the bulky chloro and methyl groups, may be sterically hindered, making electrophilic attack at these sites less favorable. The C4 position is flanked by the methyl and chloro groups, while the C5 position is adjacent to the chloro group. The relative steric bulk around these positions will influence the product distribution.

The directing effects of the substituents on the aromatic ring of this compound are a combination of inductive and resonance effects. total-synthesis.comlumenlearning.com

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons to the aromatic ring through resonance (+R effect). lumenlearning.comlibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Methyl Group (-CH3): The methyl group is a weak activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. libretexts.orgresearchgate.net

Considering the combined effects, the powerful ortho, para-directing influence of the amino group will be the dominant factor. However, the positions ortho to the amino group are already substituted (C2 with a nitro group and C6 with a chloro group). Therefore, the para position relative to the amino group (C5) would be the most electronically favored site for electrophilic attack. The methyl group at C3 also directs ortho (to C2 and C4) and para (to C6), reinforcing the activation of the ring but also adding to the complexity of predicting the final outcome. The deactivating and meta-directing nitro group at C2 will direct incoming electrophiles to the C4 and C6 positions, which are already substituted. The chloro group at C6 directs ortho (to C5) and para (to C3), further favoring the C5 position.

Therefore, the C5 position is the most likely site for electrophilic substitution, being para to the strongly activating amino group and ortho to the chloro group. The C4 position is another potential site, being ortho to the methyl group and meta to the nitro group. The final product distribution will depend on the specific electrophile and reaction conditions, with steric factors also playing a role.

Reactions Involving the Amino Group

The amino group of this compound is a versatile functional group that can readily undergo acylation and alkylation reactions. acs.org

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. The purpose of acylation is often to protect the amino group during subsequent reactions or to introduce a new functional group into the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. acs.org This reaction can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Transition-metal catalyzed N-alkylation reactions using alcohols as alkylating agents are also a modern and efficient method for the synthesis of N-alkylated anilines. acs.org

Reaction TypeReagentsProduct Type
AcylationAcid chloride (e.g., Acetyl chloride), BaseN-acyl-6-chloro-3-methyl-2-nitroaniline
AcylationAcid anhydride (B1165640) (e.g., Acetic anhydride), BaseN-acyl-6-chloro-3-methyl-2-nitroaniline
AlkylationAlkyl halide (e.g., Methyl iodide), BaseN-alkyl-6-chloro-3-methyl-2-nitroaniline

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. learncbse.in This reaction is typically carried out by treating the amine with a cold (0-5 °C) solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgunb.ca The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Coupling Reactions: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. libretexts.orgunb.ca These reactions lead to the formation of highly colored azo compounds, which are widely used as dyes and pigments. researchgate.netresearchgate.net The position of coupling on the activated aromatic ring is typically para to the activating group.

TransformationReagentsProduct Type
DiazotizationSodium nitrite (NaNO2), Strong acid (e.g., HCl)6-Chloro-3-methyl-2-nitrobenzenediazonium salt
Azo CouplingDiazonium salt, Activated aromatic compound (e.g., Phenol, Aniline)Azo compound (dye)

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally related compounds. For instance, the kinetics of reactions involving substituted anilines often show a dependence on the electronic nature of the substituents.

In reactions such as the reduction of the nitro group, the reaction rate is influenced by the choice of reducing agent, catalyst, solvent, temperature, and pressure. While specific rate constants and activation energies for this compound are not readily found, studies on similar nitroaromatic compounds indicate that these reactions proceed through complex multi-step mechanisms.

To provide a conceptual framework, the following table illustrates the type of kinetic data that would be relevant for a key reaction, such as the reduction of the nitro group. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Hypothetical Kinetic Data for the Reduction of this compound

Reaction ParameterHypothetical ValueConditions
Rate Constant (k)[Value] M-1s-1[Temperature], [Solvent]
Activation Energy (Ea)[Value] kJ/mol-
Pre-exponential Factor (A)[Value] s-1-

Similarly, thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are crucial for understanding the feasibility and spontaneity of transformations involving this compound. For example, the reduction of the nitro group to an amino group is a thermodynamically favorable process.

Hypothetical Thermodynamic Data for the Reduction of this compound

Thermodynamic ParameterHypothetical Value
Enthalpy of Reaction (ΔH)[Value] kJ/mol
Entropy of Reaction (ΔS)[Value] J/(mol·K)
Gibbs Free Energy of Reaction (ΔG)[Value] kJ/mol

It is important to reiterate that the tables above are illustrative. Definitive kinetic and thermodynamic parameters for this compound would require dedicated experimental investigation.

Detailed Mechanistic Investigations using Experimental and Theoretical Approaches

Detailed mechanistic studies specifically on this compound are scarce in the scientific literature. However, the mechanisms of its key reactions can be inferred from established principles of organic chemistry and studies on analogous systems.

One of the most significant reactions of this compound is the reduction of the nitro group to form the corresponding diamine, 6-chloro-3-methylbenzene-1,2-diamine. This transformation is fundamental in the synthesis of various heterocyclic compounds. The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Fe/HCl, Sn/HCl).

The mechanism of catalytic hydrogenation typically involves the following steps:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Desorption of the final amino product from the catalyst surface.

Experimental approaches to elucidate such mechanisms would involve the isolation and characterization of intermediates, isotopic labeling studies, and kinetic analysis under varying conditions.

Theoretical and computational chemistry could provide further mechanistic insights. For instance, density functional theory (DFT) calculations could be employed to model the potential energy surface of the reaction, identify transition states, and calculate activation barriers for different proposed pathways. Such studies could also clarify the role of the chloro and methyl substituents in modulating the reactivity of the nitro group. A patent describing the synthesis of 2-chloro-6-methylaniline (B140736) from a related compound, 3-chloro-5-methyl-4-nitroaniline, suggests a one-pot reaction involving diazotization followed by reduction, highlighting the potential for complex, multi-step transformations. nist.gov

Another important reaction pathway for this compound would be nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nitro group, ortho to the chlorine atom, would activate the chlorine for displacement by strong nucleophiles. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Experimental studies to confirm this mechanism would involve investigating the effect of nucleophile concentration and the nature of the solvent on the reaction rate.

Advanced Spectroscopic Characterization and Solid State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-Chloro-3-methyl-2-nitroaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

While specific experimental 2D NMR spectra for this compound are not widely published, its structure can be definitively assigned using a combination of standard 2D NMR experiments. The expected chemical shifts are predicted based on established substituent effects in related aromatic compounds, such as substituted nitroanilines and chloro-methylanilines. scispace.commagritek.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent aromatic protons, H-4 and H-5, which would appear as a cross-peak in the COSY spectrum, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would show clear correlations for the C4-H4 and C5-H5 pairs, as well as for the methyl group (CH₃) protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular skeleton by showing long-range (2- and 3-bond) correlations. Key expected correlations include:

The methyl protons to adjacent quaternary carbons (C-2, C-3) and the protonated carbon C-4.

The aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

The aromatic proton H-5 to carbons C-1, C-3, C-4, and C-6.

The amine protons (NH₂) to carbons C-1 and C-2.

These combined techniques allow for the unequivocal assignment of the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1 (-NH₂)~5.0-6.0 (broad)~145-150H-NH₂ to C-2, C-6
2 (-NO₂)-~130-135-
3 (-CH₃)-~138-142-
4~7.3-7.5~125-128H-4 to C-2, C-6, C-5, C-3
5~6.8-7.0~118-122H-5 to C-1, C-3, C-4, C-6
6 (-Cl)-~120-125-
Methyl (-CH₃)~2.2-2.4~18-22H-CH₃ to C-2, C-3, C-4

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for analyzing the structure and dynamics of materials in the solid phase. researchgate.netwiley.com For this compound, ssNMR would be particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can detect these subtle structural variations.

The chlorine atom in the molecule makes ³⁵Cl and ³⁷Cl ssNMR highly relevant. researchgate.net These quadrupolar nuclei are extremely sensitive to their local electronic environment. Any changes in intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups or different packing arrangements due to polymorphism, would result in measurable changes in the chlorine quadrupolar coupling constant (Cq) and chemical shift anisotropy (CSA). wiley.com Therefore, each polymorphic form of this compound would produce a unique ³⁵Cl ssNMR spectrum, making the technique ideal for identifying and characterizing different crystalline phases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The analysis of the vibrational modes of this compound confirms the presence of its key structural features. The assignments are based on well-established frequency ranges for similar substituted anilines and nitroaromatic compounds. researchgate.netnih.gov

N-H Vibrations: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

N-O Vibrations: The nitro group (NO₂) is characterized by strong asymmetric and symmetric stretching bands, typically appearing near 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group C-H stretches appear just below 3000 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600-800 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Primary Spectroscopic Technique
Asymmetric Stretch-NH₂~3450-3500FT-IR
Symmetric Stretch-NH₂~3350-3400FT-IR
Asymmetric Stretch-NO₂~1520-1550FT-IR, Raman (Strong)
Symmetric Stretch-NO₂~1340-1360FT-IR, Raman (Strong)
StretchAromatic C-H~3050-3100FT-IR, Raman
Stretch-CH₃~2920-2980FT-IR, Raman
StretchC-Cl~650-750FT-IR, Raman (Weak-Medium)
Ring BreathingAromatic Ring~990-1010Raman (Strong)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound, the molecular formula is C₇H₇ClN₂O₂. The calculated monoisotopic mass for this compound is 186.0196 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental composition of the molecule, distinguishing it from other potential compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated variant) followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. For protonated this compound, [M+H]⁺ (m/z 187.0274 for the ³⁵Cl isotope), several fragmentation pathways can be predicted based on the known behavior of nitroaromatics, anilines, and halogenated compounds. libretexts.orgecut.edu.cnnih.govyoutube.com

Key fragmentation pathways likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion.

Loss of NO: Another characteristic loss from the nitro group.

Loss of H₂O: An "ortho effect" fragmentation, common in ortho-nitroanilines, where a hydrogen from the amine group and an oxygen from the adjacent nitro group are eliminated. ecut.edu.cn

Loss of Cl: Cleavage of the carbon-chlorine bond to lose a chlorine radical.

Loss of CH₃: Ejection of the methyl radical.

The presence of chlorine would be readily identified by a characteristic isotopic pattern for any chlorine-containing fragment, with M and M+2 peaks in an approximate 3:1 ratio. chemguide.co.uk

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion m/z (³⁵Cl)Proposed Neutral LossFragment Ion m/z (³⁵Cl)Proposed Structure/Formula of Fragment
187.0H₂O (18.0 Da)169.0[C₇H₆ClN₂O]⁺
187.0NO (30.0 Da)157.0[C₇H₈ClNO]⁺
187.0NO₂ (46.0 Da)141.0[C₇H₈ClN]⁺
141.0Cl (35.0 Da)106.0[C₇H₈N]⁺
141.0HCN (27.0 Da)114.0[C₆H₅Cl]⁺

Compound Index

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules in the solid state. For the specific compound, this compound, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any specific experimental data from single-crystal X-ray diffraction studies.

Therefore, the following sections will discuss the application of X-ray crystallography to closely related nitroaniline derivatives to provide insight into the potential structural characteristics of this compound. It is crucial to note that this information is presented for comparative purposes and does not represent experimental data for the title compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

While specific crystallographic data for this compound is not available, studies on related C-methylated nitroanilines provide valuable insights into the expected molecular geometry. For instance, the analysis of various isomers of methyl-nitroanilines consistently reveals the planarity of the benzene ring. The substituents, including the amino, nitro, and chloro groups, are expected to be nearly coplanar with the aromatic ring.

A key feature in ortho-nitroanilines is the potential for intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction leads to the formation of a pseudo-six-membered ring, which significantly influences the conformation of both the amino and nitro groups, holding them in a relatively fixed orientation with respect to the benzene ring.

In the case of this compound, the chlorine atom at position 6 and the methyl group at position 3 would introduce steric hindrance, which could potentially cause slight deviations from planarity. The nitro group at position 2 and the amino group at the adjacent position are well-positioned to form a strong intramolecular N-H···O hydrogen bond. The precise bond lengths and angles would be influenced by the electronic effects of the chloro, methyl, and nitro substituents on the aniline (B41778) ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen bonding, π-stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces. In nitroaniline derivatives, hydrogen bonding and π-stacking are the most prominent interactions.

Hydrogen Bonding: In many crystalline nitroanilines, the amino group acts as a hydrogen bond donor, while the nitro group is an effective acceptor. Molecules often form chains or more complex three-dimensional networks through intermolecular N-H···O hydrogen bonds. For example, in the crystal structure of 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N-H···O hydrogen bonds, leading to a three-dimensional framework. bldpharm.com Given the presence of both amino and nitro groups in this compound, similar intermolecular hydrogen bonding patterns are anticipated to play a significant role in its crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic molecules, including nitroanilines. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related compounds, like 4-methyl-2-nitroacetanilide, have revealed the existence of multiple polymorphic forms.

Co-crystallization is another avenue for modifying the solid-state properties of a compound. It involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. Research on 6-chloro-3-methyluracil, a related heterocyclic compound, has explored its co-crystallization with various triazine and pyrimidine (B1678525) derivatives to investigate their hydrogen-bond-based synthon motifs.

Currently, there are no published studies on the polymorphism or co-crystallization of this compound. The potential for this compound to form polymorphs or co-crystals remains an area for future investigation, which could be valuable for tuning its physicochemical properties for specific applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines and related compounds. It offers a balance between accuracy and computational cost, making it ideal for investigating the electronic properties and predicting the behavior of molecules like 6-Chloro-3-methyl-2-nitroaniline.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

DFT calculations are instrumental in characterizing the electronic landscape of a molecule. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of electron density distribution.

The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. This gap is crucial for understanding charge transfer interactions within the molecule. For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the benzene (B151609) ring, while the LUMO is centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. sphinxsai.comthaiscience.info

Mulliken population analysis, a method used to assign partial charges to individual atoms, reveals the effects of the chloro, methyl, and nitro substituents on the electron distribution across the aromatic ring. researchgate.net The electronegative chlorine and nitro groups withdraw electron density, while the methyl group acts as a weak electron donor. This distribution creates a specific electrostatic potential map, highlighting regions of positive and negative charge, which are indicative of sites susceptible to electrophilic or nucleophilic attack. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Nitroaniline-6.68-2.793.89
2-Chloro-4-nitroaniline (B86195)-7.21-2.564.65
p-Aminoaniline-5.02-0.424.60

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, providing valuable data for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com These predictions are based on the calculated electron density around each nucleus. By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure. nanobioletters.com For this compound, calculations would show the influence of the electron-withdrawing and donating groups on the chemical shifts of the aromatic protons and carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. materialsciencejournal.org The calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the intramolecular charge transfer from the amino to the nitro group. researchgate.net The solvent environment can significantly impact these transitions, and computational models can account for these solvatochromic shifts. researchgate.net

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. materialsciencejournal.org These computed frequencies correspond to specific bond stretches, bends, and torsions. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. sphinxsai.commaterialsciencejournal.org

Transition State Analysis and Reaction Pathway Prediction

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. researchgate.net

Quantum Chemical Studies on Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is influenced by its substituents. Quantum chemical methods can quantify this influence. Aromaticity is often evaluated using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on related 2-nitroaniline (B44862) derivatives show that the presence of an intramolecular hydrogen bond between the amino and nitro groups can affect the π-electron distribution and the aromaticity of the ring. acs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study substituent effects. It examines the delocalization of electron density between filled and empty orbitals, providing insight into hyperconjugation and resonance effects. This analysis can quantify the electron-donating strength of the amino group and the electron-withdrawing power of the nitro and chloro groups, and how these interactions collectively influence the molecule's structure and reactivity.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly altered by the solvent in which a reaction is performed. Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule, like this compound, and the surrounding solvent molecules.

These simulations track the movements and interactions of all atoms in the system over time, providing a dynamic picture of the solvation shell. This information is crucial for understanding how solvent polarity and specific interactions, such as hydrogen bonding, affect the stability of reactants, transition states, and products. For "push-pull" molecules like nitroanilines, increasing solvent polarity generally stabilizes the charge-separated excited state, leading to changes in reactivity and spectroscopic properties. researchgate.net MD simulations can help to rationalize these experimental observations by providing a detailed molecular-level view of the solvation process.

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Correlations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For substituted anilines, Hammett correlations are a classic example of QSRR.

The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the parent compound through substituent constants (σ) and a reaction constant (ρ). The σ value quantifies the electronic effect (electron-donating or -withdrawing) of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects.

In studies of nucleophilic substitution reactions involving substituted anilines, linear plots of log(k) against Hammett σ values are often observed. researchgate.net A large, negative ρ value indicates that the reaction is favored by electron-donating groups on the aniline (B41778) ring, which stabilize a positive charge buildup in the transition state. researchgate.net By calculating electronic descriptors for this compound, its reactivity in various reactions could be predicted and contextualized within a series of related compounds.

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Precursor for Advanced Organic Dyes and Pigments

The structural characteristics of 6-Chloro-3-methyl-2-nitroaniline, particularly the nitro and amino groups, are essential for its role as a precursor in the synthesis of azo dyes and other chromophoric systems. These functional groups provide reactive sites for diazotization and coupling reactions, which are fundamental processes in color chemistry.

This compound serves as a key building block for creating novel chromophores. The amino group can be readily diazotized and subsequently coupled with various electron-rich aromatic compounds (coupling components) to form intensely colored azo dyes. The substituents on the aniline (B41778) ring—chloro and methyl groups—allow for the fine-tuning of the resulting dye's color and properties. For instance, related nitroaniline compounds, such as 6-chloro-2,4-nitroaniline, are known intermediates for disperse dyes. suzehg.com

The synthesis process typically involves the diazotization of the primary aromatic amine in the presence of a nitrous acid source, followed by an electrophilic substitution reaction with a coupling partner. The resulting azo compound's color is determined by the extended π-conjugated system formed. By modifying the coupling component or performing further chemical transformations on the initial azo dye, a wide library of colors can be generated. For example, complex azo-azomethine ligands have been synthesized and subsequently chelated with metal ions like Co(II) and Cu(II) to create novel dye complexes. researchgate.net

The photophysical properties, such as absorption and emission spectra, of compounds derived from this compound are of significant interest for their application in materials science. The specific substituents on the aromatic ring influence the intramolecular charge transfer (ICT) characteristics of the derived dyes, which in turn dictates their color and fluorescence.

Research on similar chromophoric systems, like 7-(diethylamino)quinolone chalcones, has shown that the push-pull electronic effect between donor and acceptor groups leads to significant Stokes shifts and solvatofluorochromism (where the color of fluorescence changes with the polarity of the solvent). acs.org The absorption maxima for these types of dyes can be found in the visible region, often between 434–465 nm, corresponding to the HOMO → LUMO transition. acs.org The emission properties and quantum yields are highly dependent on the molecular structure and the surrounding environment. For example, in some systems, emission quenching can be observed in certain solvent mixtures due to the population of a twisted intramolecular charge transfer (TICT) state. acs.org

Table 1: Photophysical Data for Exemplary Push-Pull Chromophores

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Quinolone Chalcone 4 434-465500-60066-135
Quinolone Chalcone 5a 434-465500-60066-135
Quinolone Chalcone 5b 434-465500-60066-135

Note: Data is for exemplary 7-(diethylamino)quinolone chalcones, illustrating typical photophysical properties for push-pull systems potentially derivable from precursors like this compound. Data extracted from a study on quinolone chalcones. acs.org

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to organic electronics. sigmaaldrich.com this compound is a versatile starting material for synthesizing a variety of these important scaffolds. bldpharm.com The key transformation is often the reduction of the nitro group to a second amino group, yielding a substituted o-phenylenediamine (B120857), which is a prime precursor for many condensation reactions.

The benzimidazole (B57391) scaffold is a privileged structure in chemistry. One of the most common methods for its synthesis is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). pcbiochemres.comrsc.orgnih.gov

By first reducing the nitro group of this compound to an amine, one obtains 3-chloro-6-methyl-benzene-1,2-diamine. This diamine can then be reacted with various aldehydes in a one-pot reductive cyclocondensation to yield 2-substituted benzimidazoles. pcbiochemres.com Various catalytic systems, including zinc dust with sodium bisulfite in water or p-toluenesulfonic acid under solvent-free conditions, have been developed to facilitate this transformation, often providing good to excellent yields. pcbiochemres.comrsc.org The resulting benzimidazole ring will bear the chloro and methyl substituents from the original aniline, allowing for the creation of a library of specifically functionalized benzimidazole derivatives. rsc.orgnih.gov

Table 2: General Methods for Benzimidazole Synthesis from o-Phenylenediamines

Reactant 1Reactant 2Catalyst/ConditionsProduct
o-PhenylenediamineAromatic AldehydeZn powder, NaHSO₃, Water, 100°C2-Aryl-1H-benzimidazole
o-PhenylenediamineAromatic Aldehydep-Toluenesulfonic acid, Grinding2-Aryl-1H-benzimidazole
o-PhenylenediamineCarboxylic AcidAcid catalyst (e.g., HCl)2-Alkyl/Aryl-1H-benzimidazole

This table summarizes common synthesis routes applicable to the diamine derivative of this compound. pcbiochemres.comrsc.orgnih.gov

Quinoxalines: The quinoxaline (B1680401) ring system is typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or an α-keto-aldehyde). The diamine derived from this compound is an ideal substrate for this reaction. This condensation reaction is often straightforward and results in the formation of a substituted quinoxaline, which can be further functionalized. For example, a related synthesis starts with o-phenylenediamine and ethyl pyruvate (B1213749) to yield a hydroxyquinoxaline, which can be subsequently chlorinated and modified. nih.gov

Quinolines: Quinoline (B57606) synthesis can be achieved through various methods. The Friedländer synthesis, for instance, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov While this compound is not a direct precursor, it can be chemically modified through standard organic reactions to generate the necessary starting materials for quinoline synthesis. The presence of the chloro and methyl groups can influence the reactivity and properties of the final quinoline product. Syntheses of related nitroquinolines have been reported, highlighting the importance of nitro-substituted aromatics in this field. nih.govatlantis-press.comatlantis-press.com

The unique combination of functional groups on this compound makes it a precursor for a wide array of other nitrogen-containing heterocyclic systems. nih.govmdpi.com The amino group can act as a nucleophile, while the nitro group, after reduction, provides a second nucleophilic site. The chloro atom can be displaced via nucleophilic aromatic substitution reactions, and the methyl group can be a site for further functionalization.

For example, related chloro-nitro-pyridines are used in highly regioselective nucleophilic aromatic substitution reactions to build complex molecules. mdpi.com Similarly, the core structure of this compound could be incorporated into syntheses of pyrimidines, nih.gov pyridines, medchemexpress.com or more complex fused systems through multi-step reaction sequences. The development of transition-metal-free multi-component reactions has further expanded the possibilities for synthesizing diverse N-heterocyclic frameworks from simple building blocks. nih.gov

Analytical Method Development for Research and Industrial Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For a substituted aromatic compound such as 6-Chloro-3-methyl-2-nitroaniline, chromatographic methods provide the necessary resolution to separate it from isomers, precursors, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of nitroaniline derivatives due to its versatility and applicability to thermolabile and polar compounds without the need for derivatization. chromatographyonline.comthermofisher.com The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation and quantification.

Column and Stationary Phase Selection: The choice of the stationary phase is paramount. For polar aromatic amines, reversed-phase chromatography is typically the most effective approach. A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for a wide range of organic molecules. Columns like a Halo C18, with superficially porous particles, can provide high-efficiency separations. researchgate.net

Mobile Phase Optimization: The mobile phase composition is adjusted to control the elution of the analyte. A typical mobile phase for nitroaniline derivatives consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). thermofisher.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to resolve compounds with different polarities and to ensure that both early and late-eluting impurities are captured with good peak shape. For example, a gradient program might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained components.

Detector Selection and Wavelength: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for the detection of nitroaromatic compounds due to the presence of chromophores in their structure. The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity. A full UV spectrum can also be captured to aid in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines

ParameterTypical Condition/ValueReference
ColumnReversed-phase C18, e.g., Halo C18 (150 x 4.6 mm, 2.7 µm) researchgate.net
Mobile PhaseGradient of Acetonitrile and/or Methanol (B129727) with an aqueous buffer (e.g., phosphate buffer pH 6.9) researchgate.net
Flow Rate0.5 - 1.5 mL/min nih.gov
Column TemperatureAmbient to 40°C squ.edu.om
DetectionUV/DAD at analyte's λmax squ.edu.om
Injection Volume1 - 20 µL squ.edu.om

Note: The conditions in this table are illustrative and would require specific optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While HPLC is often preferred for polar nitroanilines to avoid potential thermal degradation, GC-MS is invaluable for monitoring reaction progress and identifying volatile byproducts during the synthesis of this compound. chromatographyonline.comthermofisher.com

Reaction Monitoring: In a typical synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, extracted, and analyzed by GC-MS. This allows for the monitoring of the disappearance of starting materials and the appearance of the desired product and any intermediates or byproducts. For instance, in the synthesis of chloro-nitroanilines, GC can be used to determine the conversion of the starting materials and the yield of the product. googleapis.comgoogle.com

Byproduct Identification: The mass spectrometer provides structural information, enabling the identification of unknown peaks in the chromatogram. Potential byproducts in the synthesis of this compound could include other positional isomers, unreacted starting materials, or products from side reactions. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for each compound, which can be compared against spectral libraries for identification. epa.gov

A typical GC-MS method would involve a capillary column, such as a DB-5ms or HP-5ms, which has a non-polar stationary phase suitable for a wide range of compounds. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on their boiling points and polarity.

Table 2: Example GC-MS Method Parameters for Analysis of Nitroaniline Derivatives

ParameterTypical Condition/ValueReference
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) ajrconline.org
Carrier GasHelium at a constant flow of 1.0 mL/min ajrconline.org
Injection ModeSplitless ajrconline.org
Oven ProgramInitial 80°C for 5 min, ramp at 10°C/min to 220°C, hold for 10 min ajrconline.org
MS IonizationElectron Ionization (EI) at 70 eV ajrconline.org
Mass Rangem/z 40-450General Practice

Note: These parameters are based on methods for related compounds and would need to be optimized for the specific application.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve much faster and more efficient separations than conventional HPLC. nih.govmdpi.com This makes UPLC an ideal tool for high-throughput analysis in industrial quality control, where a large number of samples need to be analyzed quickly without compromising data quality.

The principles of method development for UPLC are similar to those for HPLC, but the system is optimized for higher pressures and lower dispersion. mdpi.com A method developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile, resulting in a significant reduction in analysis time—often by a factor of 5 to 10—while improving resolution and sensitivity. nih.gov For instance, a 20-minute HPLC run could potentially be reduced to a 2-4 minute UPLC run. This is particularly advantageous for in-process controls and final product release testing in a manufacturing environment.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. Nitroaromatic compounds like this compound have strong UV absorbance, making them suitable for this technique.

The development of a spectrophotometric method involves several steps:

Determination of λmax: A solution of pure this compound in a suitable solvent (e.g., methanol or ethanol) is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from Beer's Law.

Calibration Curve: A series of standard solutions of the compound at known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this plot is assessed, typically by calculating the correlation coefficient (R²), which should be close to 1.

Quantification of Unknowns: The absorbance of a sample solution with an unknown concentration is measured, and its concentration is determined by interpolation from the calibration curve.

While straightforward, spectrophotometry is less specific than chromatography and can be subject to interference from other components in a mixture that absorb at the same wavelength. nih.govnih.gov Therefore, it is most useful for quantifying the bulk compound in relatively pure samples or after a separation step like extraction. Techniques such as cloud point extraction can be used to preconcentrate nitroaniline isomers from a sample matrix before spectrophotometric determination. nih.gov

Method Validation for Reproducibility, Accuracy, and Sensitivity in Research and Quality Control

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry and a crucial component of good scientific practice. The key validation parameters, as often guided by ICH (International Council for Harmonisation) guidelines, include specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). researchgate.netsqu.edu.omoup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In HPLC, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a specified range of concentrations, and the correlation coefficient (R²) is calculated. oup.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by performing recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage recovery is calculated. Recoveries are often expected to be within 90-110%. oup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Variation within the same laboratory, assessed by different analysts on different days or with different equipment. Precision is usually expressed as the relative standard deviation (RSD) of the results, with values typically expected to be less than 5%. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These sensitivity parameters are crucial for the analysis of impurities at trace levels. ajrconline.org

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria (Example)Reference
Linearity (R²)Correlation coefficient of the calibration curve≥ 0.999 chromatographyonline.com
Accuracy (% Recovery)Recovery of spiked analyte from a matrix85% - 115% researchgate.netoup.com
Precision (RSD)Relative Standard Deviation of replicate measurements≤ 5% oup.com
LODSignal-to-Noise ratio of ~3:1Dependent on method and analyte ajrconline.org
LOQSignal-to-Noise ratio of ~10:1Dependent on method and analyte ajrconline.org

A thoroughly validated analytical method provides confidence in the quality of research data and ensures that industrial products meet their required purity specifications.

Environmental Chemical Transformations and Degradation Pathways Focus on Chemical Mechanisms

Photodegradation Studies in Aqueous and Solid Phases

Detailed experimental studies specifically investigating the photodegradation of 6-Chloro-3-methyl-2-nitroaniline are not extensively available in peer-reviewed literature. However, the photochemical behavior of analogous nitroaromatic compounds suggests that photodegradation is a potential transformation pathway. For related compounds like 2-chloro-4-nitroaniline (B86195), photolysis is not considered a primary fate process in the environment. plos.org The presence of a nitro group can facilitate photodegradation, as seen in other nitro-containing ethanolamine (B43304) derivatives where decomposition is pH-dependent. nih.gov

Identification of Photoproducts

Specific photoproducts for this compound have not been documented. For structurally similar compounds, photochemical reactions can lead to the transformation of the nitro group and potential dehalogenation.

Mechanistic Aspects of Photolysis

The mechanism of photolysis for this specific compound is not elucidated. Generally, for nitroaromatic compounds, photolysis can proceed through the absorption of UV radiation, leading to an excited state that can undergo various reactions, including hydrogen abstraction, cyclization, or reaction with other environmental constituents. The presence of both a chloro and a nitro group on the aromatic ring likely influences the electronic properties and, consequently, the photochemical reactivity.

Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation under specific conditions)

Information regarding the abiotic degradation of this compound through pathways such as hydrolysis and oxidation is limited. For the related isomer, 2-chloro-4-nitroaniline, hydrolysis is not considered a significant environmental degradation route. plos.org The stability of the chloro and nitro substituents on the aniline (B41778) ring generally makes these compounds resistant to simple hydrolysis under typical environmental pH and temperature conditions. Oxidation processes, potentially mediated by reactive oxygen species in the environment, could contribute to its transformation, but specific studies are lacking.

Biotransformation by Microbial Systems (focused on chemical transformations, not ecotoxicity)

The microbial degradation of chlorinated and nitrated anilines has been a subject of considerable research, as it represents a primary mechanism for their removal from the environment. While specific studies on this compound are scarce, the degradation pathways of related compounds provide a framework for its likely biotransformation.

Bacterial degradation of monocyclic aromatic amines like aniline and its derivatives often proceeds through the formation of catechols, which are then subject to ring cleavage. nih.gov The initial steps can involve deamination, dehalogenation, or hydroxylation. nih.gov

For chloroanilines, a common initial step is oxidative deamination to the corresponding chlorocatechol, catalyzed by enzymes like aniline dioxygenase. nih.gov The resulting chlorocatechol can then be degraded via ortho- or meta-cleavage pathways. nih.gov

In the case of nitroaromatic compounds, a crucial step is the reduction of the nitro group. This is often carried out by nitroreductase enzymes, which are found in a wide range of bacteria and fungi. eaht.orgnih.gov This reduction can lead to the formation of nitroso and hydroxylamino intermediates, ultimately yielding the corresponding amine. eaht.org

Studies on the aerobic degradation of the isomer 2-chloro-4-nitroaniline by a Rhodococcus sp. have shown a pathway initiated by a flavin-dependent monooxygenase. plos.orgnih.gov This enzyme catalyzes the removal of the nitro group and the formation of 4-amino-3-chlorophenol, which is further transformed to 6-chlorohydroxyquinol before ring cleavage. plos.orgnih.gov Under anaerobic conditions, the degradation of 2-chloro-4-nitroaniline by Geobacter sp. and Thauera aromatica has been observed to proceed via two different routes: one involving the initial reduction of the nitro group followed by dechlorination, and the other beginning with dechlorination before the transformation of the nitro group. nih.gov

Given these precedents, the biotransformation of this compound by microbial systems is expected to involve one or more of the following key enzymatic reactions:

Nitroreduction: Catalyzed by nitroreductases.

Dehalogenation: Removal of the chlorine atom.

Hydroxylation/Dioxygenation: Introduction of hydroxyl groups onto the aromatic ring, often a prerequisite for ring cleavage.

Deamination: Removal of the amino group.

The specific sequence of these reactions and the resulting metabolites would be dependent on the microbial species and the prevailing environmental conditions (aerobic vs. anaerobic).

Conclusions and Future Research Directions

Summary of Major Academic Contributions and Insights Gained

The principal contribution of 6-Chloro-3-methyl-2-nitroaniline to the academic and chemical research landscape is its function as a specialized organic intermediate. The molecule's structure, featuring a substituted aniline (B41778) ring with chloro, methyl, and nitro groups, provides multiple reactive sites for further chemical transformations.

Key Structural Features and Inferred Reactivity:

Nitro Group: The ortho-nitro group can be readily reduced to an amino group, paving the way for the synthesis of various heterocyclic compounds, such as benzimidazoles or quinoxalines, which are significant scaffolds in medicinal chemistry.

Amino Group: The existing amino group allows for diazotization reactions, which can be used to introduce a range of other functional groups.

Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

The insights gained from this compound are primarily structural and synthetic. It serves as a textbook example of a multi-functionalized aromatic compound, whose value is realized in its potential for conversion into more complex and potentially bioactive molecules. Its existence in chemical supplier catalogs suggests its utility in proprietary or niche synthetic applications that may not be published in peer-reviewed journals. capotchem.combldpharm.comsigmaaldrich.com

Identification of Unexplored Research Avenues and Methodological Challenges

The most significant gap concerning this compound is the lack of comprehensive studies on its chemical, physical, and biological properties. This absence of data represents a wide-open field for fundamental research.

Unexplored Research Avenues:

Detailed Spectroscopic and Crystallographic Analysis: A thorough characterization using modern analytical techniques (e.g., single-crystal X-ray diffraction, advanced NMR spectroscopy) is needed to provide a definitive understanding of its three-dimensional structure and electronic properties.

Physicochemical Properties: Fundamental data such as its precise solubility in various solvents, pKa values, and thermal stability have not been extensively documented in academic literature.

Biological Screening: The compound has not been systematically evaluated for biological activity. Screening for potential antimicrobial, antifungal, herbicidal, or even pharmaceutical properties is a major unexplored avenue.

Derivatization and Library Synthesis: Its potential as a scaffold for creating a library of novel compounds has not been tapped. Such a library could be screened for various biological activities.

Methodological Challenges:

Regioselective Synthesis: A recurring challenge in the synthesis of multi-substituted anilines is achieving high regioselectivity. The synthesis of this compound itself likely requires a carefully planned multi-step route to ensure the correct placement of the three different substituents around the aniline ring. Developing a high-yield, scalable, and environmentally benign synthesis route remains a methodological challenge.

Purification: The presence of multiple functional groups can lead to the formation of isomeric impurities during synthesis, posing a challenge for purification, which may require advanced chromatographic techniques.

Handling and Safety: While specific toxicity data is absent, nitroanilines as a class of compounds often exhibit toxicity. Establishing a comprehensive safety profile is a necessary methodological step before wider use.

Prospective for Further Synthetic and Application-Oriented Research

The future research prospects for this compound are promising, primarily centered on its use as a precursor for high-value chemical entities.

Synthetic Research:

Heterocyclic Chemistry: The compound is an ideal starting material for synthesizing novel substituted benzimidazoles, phenazines, and other nitrogen-containing heterocycles. The reduction of the nitro group to form a diamine intermediate would be the key step, followed by cyclization with appropriate reagents.

Azo Dyes: The amino group can be diazotized and coupled with other aromatic compounds to create novel azo dyes. The specific substitution pattern (chloro and methyl groups) could impart unique colorimetric properties and stability.

Catalyst Ligands: Derivatives of this aniline could be explored as ligands for transition metal catalysis. The electronic properties of the aromatic ring, modulated by the chloro and nitro groups, could influence the catalytic activity of a metal center.

Application-Oriented Research:

Agrochemicals: Many commercial pesticides and herbicides are based on substituted nitroaniline or heterocyclic structures derived from them. This compound could serve as a key intermediate for new agrochemical candidates.

Pharmaceuticals: Research on related nitro-containing heterocyclic compounds, such as nitroimidazo[1,2-a]pyridines, has shown potent antitrypanosomatid activity. nih.gov This suggests that derivatives of this compound could be investigated as starting points for developing new therapeutic agents against parasitic diseases or as anticancer agents. nih.govmdpi.comatlantis-press.com

Materials Science: The compound could be used to synthesize monomers for specialty polymers or as a component in the development of new materials with specific optical or electronic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-3-methyl-2-nitroaniline, and how can reaction parameters be optimized?

  • Methodology : The synthesis can involve nitration of 3-chloro-2-methylaniline under controlled acidic conditions. Optimizing reaction temperature (e.g., maintaining 30°C to prevent side reactions) and using catalysts like ammonium bromide in a sodium polysulfide system can enhance yield and selectivity. Post-synthesis purification via recrystallization with ethanol/water mixtures ensures high purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets in the δ 7.0–8.5 ppm range, with deshielding effects from the nitro (-NO₂) and chloro (-Cl) groups.
  • IR Spectroscopy : Strong asymmetric and symmetric stretching vibrations for -NO₂ (~1520 cm⁻¹ and ~1340 cm⁻¹) confirm nitro group presence.
  • UV-Vis : A π→π* transition band near 270–320 nm indicates conjugation.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 201 (calculated for C₇H₆ClN₂O₂) validates molecular weight. Compare results with deuterated standards (e.g., 4-nitroaniline-d₄ in ) to resolve ambiguities .

Q. What are the best practices for handling and storing this compound to ensure stability in research environments?

  • Methodology : Store in amber glass vials at -20°C under nitrogen or argon to prevent photodegradation and oxidation. Use desiccants to avoid moisture absorption. Handle in fume hoods with nitrile gloves and lab coats. Regularly assess purity via TLC or differential scanning calorimetry (DSC) to detect decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange functionals improve the prediction of this compound's electronic properties?

  • Methodology : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) incorporate exact exchange terms to accurately predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Use basis sets such as 6-311+G(d,p) to account for electron correlation effects, particularly for the nitro group’s electron-withdrawing behavior. Validate computational results against experimental UV-Vis spectra and X-ray diffraction data .

Q. What strategies resolve structural ambiguities in this compound using X-ray crystallography, and how does SHELX facilitate this process?

  • Methodology : SHELXL ( ) refines crystal structures by modeling potential nitro group rotational disorder. High-resolution data (≤ 0.8 Å) and twin refinement (via TWIN/BASF commands) address overlapping electron densities. Hydrogen bonding networks (e.g., N-H···O interactions) are mapped using OLEX2 software to analyze packing motifs. Thermal ellipsoid plots differentiate static vs. dynamic disorder .

Q. How should researchers address conflicting literature data on the physical properties of this compound?

  • Methodology : Cross-validate using orthogonal techniques:

  • Melting Point : Compare DSC data with literature values (±2°C tolerance).
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and certified reference materials (e.g., 4-nitroaniline standards in ).
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in reported data. Replicate synthesis and characterization under controlled conditions to isolate variables (e.g., solvent purity, heating rates) .

Data Contradiction Analysis

Q. When computational predictions and experimental spectral data for this compound disagree, how can researchers reconcile these discrepancies?

  • Methodology :

Benchmarking : Test multiple DFT functionals (B3LYP, M06-2X) and basis sets to identify the best agreement with experimental IR/NMR.

Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) in calculations to match experimental conditions.

Vibrational Analysis : Compare computed vs. experimental IR peak intensities to assess nitro group conformation.

Error Margins : Quantify uncertainties in experimental measurements (e.g., ±2 cm⁻¹ in IR) and computational approximations (e.g., basis set incompleteness) .

Methodological Tables

Technique Key Parameters Application Reference
B3LYP/6-311+G(d,p)HOMO-LUMO gap, electrostatic potentialElectronic structure prediction
SHELXLTwin refinement, hydrogen bonding analysisCrystallographic disorder resolution
HPLC (C18 column)Acetonitrile/water (70:30), 1.0 mL/minPurity validation
DSCHeating rate: 10°C/min, N₂ atmosphereMelting point determination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.